molecular formula C7H9N3O B1337851 2-(Pyridin-2-yl)acetohydrazide CAS No. 673-05-2

2-(Pyridin-2-yl)acetohydrazide

Cat. No. B1337851
CAS RN: 673-05-2
M. Wt: 151.17 g/mol
InChI Key: NRPAJWLZXPNDOY-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)acetohydrazide is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a pyridine ring attached to an acetohydrazide moiety. This structure is pivotal in the formation of various derivatives with potential biological activities and applications in material science.

Synthesis Analysis

The synthesis of derivatives of 2-(Pyridin-2-yl)acetohydrazide can be achieved through various methods. One approach involves the palladium-catalyzed monoarylation of hydrazides to form [1,2,4]triazolo[4,3-a]pyridines, which is a chemoselective process occurring at the terminal nitrogen atom of the hydrazide followed by dehydration under microwave irradiation . Another method includes the reaction of acetohydrazides with unsaturated diketones, which can lead to alternative cyclizations yielding 1,2-diazepinones and pyrazolo[3,4-b]pyridines depending on the temperature and reactivity of the starting materials .

Molecular Structure Analysis

The molecular structure of 2-(Pyridin-2-yl)acetohydrazide derivatives can be complex, with the potential for various tautomeric forms. For instance, the reaction of thioglycolic acid with N-cyanoacetoarylsulphonylhydrazides can lead to the formation of 2-(N-acetoarylsulfonylhydrazide)-2-thiazolin-4-ones and their corresponding thiazolo[2,3-a]pyridine derivatives. The structure of these compounds has been elucidated using spectroscopic methods such as IR, NMR, and mass spectrometry .

Chemical Reactions Analysis

2-(Pyridin-2-yl)acetohydrazide can undergo various chemical reactions to form a wide range of compounds. For example, it can be used to synthesize new complexes with transition metals such as cobalt, chromium, and iron, forming chelates with interesting structural and spectral properties . Additionally, it can react with methyl chloroacetate and undergo hydrazinolysis to yield derivatives that have shown plant growth-stimulating effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Pyridin-2-yl)acetohydrazide derivatives can be studied through their reaction products. For instance, the reaction with thioglycolic acid yields solid products that can be characterized by their melting points, IR spectra, and NMR data . The complexes formed with transition metals can be analyzed using FT-IR, UV-visible spectroscopy, and magnetic moment measurements to determine their structural and electronic characteristics .

Scientific Research Applications

Antitubercular Activity

2-(Pyridin-2-yl)acetohydrazide derivatives have been synthesized and evaluated for their antitubercular activity against Mycobacterium Tuberculosis. Notably, certain compounds like C4 and C10 displayed potent activity, while others like C2 and C3 showed moderate activity in combating tuberculosis (Mohite et al., 2021).

DNA-binding and Antioxidant Properties

Compounds containing 2-(Pyridin-2-yl)acetohydrazide, when coordinated with copper, have shown significant DNA-binding capabilities and antioxidant properties. This was demonstrated through studies using calf thymus DNA and various spectroscopy methods, highlighting the potential of these compounds in biological applications (Reddy et al., 2016).

Supramolecular Architecture and Material Science

Novel pyridine-based hydrazone derivatives, including those with 2-(Pyridin-2-yl)acetohydrazide, have been synthesized and analyzed for their structural properties using density functional theory and X-ray crystallography. These studies revealed the importance of intra- and intermolecular hydrogen bonding in materials architecture, suggesting potential applications in the field of material science (Khalid et al., 2021).

Antimicrobial Applications

The synthesis of 2-(Pyridin-2-yl)acetohydrazide derivatives has been explored for their antimicrobial properties. These derivatives have been studied for their effectiveness against various microorganisms, indicating their potential use in developing new antimicrobial agents (Khidre et al., 2017).

Antidiabetic Activity

A class of acetohydrazides, including 2-(Pyridin-2-yl)acetohydrazide derivatives, was synthesized and evaluated for antidiabetic activity. The compounds demonstrated potential as antidiabetic agents, as evidenced by their ability to lower blood glucose levels in in vivo studies (Arif et al., 2017).

properties

IUPAC Name

2-pyridin-2-ylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-10-7(11)5-6-3-1-2-4-9-6/h1-4H,5,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPAJWLZXPNDOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449526
Record name 2-(pyridin-2-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-2-yl)acetohydrazide

CAS RN

673-05-2
Record name 2-Pyridineacetic acid, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=673-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(pyridin-2-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
MO Plutenko, RD Lampeka, M Haukka… - … Section E: Structure …, 2014 - scripts.iucr.org
The molecule of the title compound, C14H13N5O2, is approximately planar (rms deviation for all non-H atoms = 0.093 Å), with the planes of the two pyridine rings inclined to one …
Number of citations: 1 scripts.iucr.org
M Rajkumar, J Fernando, K Senthil Kannan… - AIP Conference …, 2022 - pubs.aip.org
Good quality HIPYPYEAH crystal of size 7× 5× 2 mm3 has been grown by the standard practice. The HIPYPYEAH crystal exhibit monoclinic structure type with an empirical formula …
Number of citations: 4 pubs.aip.org
D Szulczyk, P Tomaszewski, M Jóźwiak, AE Kozioł… - Molecules, 2017 - mdpi.com
Thirty six novel heterocyclic derivatives of ethyl 2-(2-pyridylacetate) were efficiently synthesized. The new compounds involve the linkage of a 2-pyridyl ring with thiosemicarbazide (…
Number of citations: 26 www.mdpi.com
F Wilde, H Lemmerhirt, T Emmrich, PJ Bednarski… - Molecular …, 2014 - Springer
Glutathione peroxidases (GPx) were the first selenocysteine enzymes identified. They play critical roles in cellular defense to excess $$\hbox {H}_{2}\hbox {O}_{2}$$ H 2 O 2 and lipid …
Number of citations: 17 link.springer.com
H Kohn, KN Sawhney, P Bardel… - Journal of medicinal …, 1993 - ACS Publications
Earlier studies showed that (R, S)-a-acetamido-jV-benzylacetamides (2) containing a five-and sixmembered aromatic or heteroaromatic group appended at the C (a) site displayed …
Number of citations: 65 pubs.acs.org
KJ Frankowski, T Brust, KM Lovell, E Yoo… - Medicinal Chemistry …, 2021 - Springer
Select triazole-based small molecules possess potent and selective kappa opioid receptor (KOR) agonism. Here, we designed twenty new analogs to investigate the structure–activity …
Number of citations: 3 link.springer.com

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